molecular formula C17H15FN2O4 B2574710 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide CAS No. 2093506-13-7

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide

Cat. No.: B2574710
CAS No.: 2093506-13-7
M. Wt: 330.315
InChI Key: JIJYZJQPADWYJR-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide is a synthetic organic compound with the molecular formula C17H15FN2O4 This compound features a 4-fluorophenyl group, an oxoazetidinyl moiety, and a hydroxyphenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxoazetidinyl intermediate: This step involves the reaction of 4-fluoroaniline with a suitable acylating agent to form the 4-fluorophenyl ketone. This intermediate is then subjected to cyclization with a suitable reagent to form the oxoazetidinyl ring.

    Coupling with hydroxyphenoxyacetic acid: The oxoazetidinyl intermediate is then reacted with 2-hydroxyphenoxyacetic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group in the azetidinyl ring can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide
  • N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-methoxyphenyl)acetamide

Uniqueness

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide is unique due to the presence of both the oxoazetidinyl and hydroxyphenoxyacetamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4/c18-11-5-7-12(8-6-11)20-9-13(17(20)23)19-16(22)10-24-15-4-2-1-3-14(15)21/h1-8,13,21H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJYZJQPADWYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)COC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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